molecular formula C16H19ClN2O B2994626 N-(3-Chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1424347-91-0

N-(3-Chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No. B2994626
CAS RN: 1424347-91-0
M. Wt: 290.79
InChI Key: VIEFJRQBAGODIA-UHFFFAOYSA-N
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Description

“N-(3-Chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The compound also has a prop-2-ynyl group, which is a type of alkyne, and a carboxamide group, which is a common functional group in biochemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The presence of the alkyne group suggests that it could undergo addition reactions. The carboxamide group could participate in hydrolysis or condensation reactions .

Scientific Research Applications

Transcription Factor Inhibition

One significant application of related chemical structures is in the inhibition of NF-kappaB and AP-1 gene expression. For instance, derivatives of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide have been studied for their role in inhibiting transcription mediated by these transcription factors, aiming to improve potential oral bioavailability. Such compounds have been examined for cell-based activity and gastrointestinal permeability, indicating their relevance in therapeutic research (Palanki et al., 2000).

Anticonvulsant Enaminones

Research on the crystal structures of anticonvulsant enaminones, including compounds with chlorophenyl groups, has provided insights into their potential therapeutic applications. These studies involve understanding the molecular conformations and hydrogen bonding that contribute to their anticonvulsant properties, indicating the broader relevance of chlorophenyl carboxamides in medicinal chemistry (Kubicki et al., 2000).

Selective Kinase Inhibition

Derivatives similar to "N-(3-Chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide" have been explored for their selective inhibition of kinase activity. For example, compounds have been identified as potent and selective Met kinase inhibitors, demonstrating significant in vivo efficacy in tumor models, which underscores the potential of these molecules in cancer therapy (Schroeder et al., 2009).

Chemical Synthesis Improvement

Research also encompasses the optimization of synthesis methods for related compounds, such as 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, highlighting the importance of efficient synthetic routes for the production of chlorophenyl carboxamides with potential applications in various fields (Song, 2007).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-3-9-19-10-7-13(8-11-19)16(20)18-15-6-4-5-14(17)12(15)2/h1,4-6,13H,7-11H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEFJRQBAGODIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

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